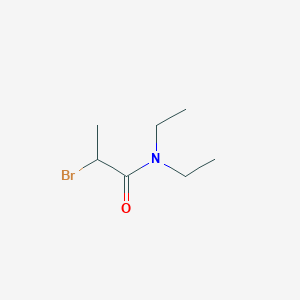

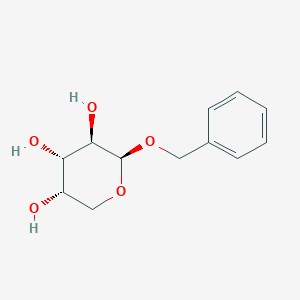

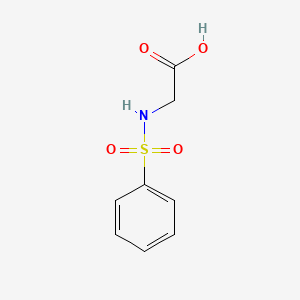

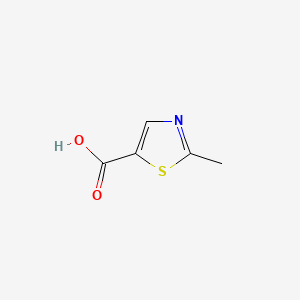

![molecular formula C11H10O2 B1266627 五环[5.4.0.0(2,6).0(3,10).0(5,9)]十一烷-8,11-二酮 CAS No. 2958-72-7](/img/structure/B1266627.png)

五环[5.4.0.0(2,6).0(3,10).0(5,9)]十一烷-8,11-二酮

描述

Synthesis Analysis

The synthesis of Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione and its derivatives has been explored through various methods. Martins et al. (1993) demonstrated the synthesis of 8,11-dihydroxy-pentacyclo[5.4.0.02,6.03,10.05,9]Undecane-8,11-lactam from the dione using aqueous sodium cyanide, with intermediates isolated and characterized by extensive NMR studies (Martins, Viljoen, Kruger, & Joubert, 1993). Additionally, Guerra-Navarro et al. (2011) reported on the cyanosilylation of this dione using sulphated zirconia and Mg/Al hydrotalcite as catalysts, highlighting improvements in yields and reaction times under microwave-assisted, solvent-free conditions (Guerra-Navarro et al., 2011).

Molecular Structure Analysis

The molecular structure of Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione has been extensively studied using NMR and X-ray crystallography. These studies have provided detailed insights into its cage-like architecture, which is pivotal for its reactivity and physical properties. For instance, Watson et al. (1994) conducted a computational analysis of bond lengths, providing insight into the effects of strain, steric, and electronic factors on the molecule's structure (Watson, Kashyap, Krawiec, Marchand, & Tsay, 1994).

Chemical Reactions and Properties

Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione undergoes various chemical reactions, reflecting its rich chemistry. Martins et al. (1991) investigated the influence of hydrate formation on its Clemmensen reduction, revealing insights into the compound's reactivity under different conditions (Martins, Viljoen, Coetzee, Fourie, & Wessels, 1991).

Physical Properties Analysis

The physical properties of Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione, such as its enthalpy of combustion, vapor pressures, and enthalpy of sublimation, have been quantitatively determined. Jiménez et al. (1999) provided valuable data on these properties, contributing to a deeper understanding of the compound's thermodynamic behavior (Jiménez, Roux, Dávalos, Abboud, & Molina, 1999).

Chemical Properties Analysis

Explorations into the chemical properties of Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione have revealed its reactivity towards various functionalization reactions. The synthesis of trifluoromethyl derivatives by Linden et al. (2005) exemplifies the modifications that can be achieved, expanding the utility of this compound in further chemical synthesis (Linden, Romański, Mlostoń, & Heimgartner, 2005).

科学研究应用

合成和化学性质:

- 对其衍生物的硫代化进行了探索,表明具有用五环[5.4.0.0(2,6).0(3,10).0(5,9)]十一烷部分创建硫酮衍生物的潜力 (Read, Martins, & Viljoen, 2004).

- 热力学重排的研究揭示了其在特定条件下的反应性和转化潜力,这在有机合成中有用 (Mlinarić-Majerski, Veljković, Marchand, & Ganguly, 1998).

- 其三氟甲基衍生物已经合成,证明了其形成结构复杂化合物的多功能性 (Linden, Romański, Mlostoń, & Heimgartner, 2005).

- 对五环[5.4.0.0(2,6).0(3,10).0(5,9)]十一烷-8-11-二酮的炔烃和烯烃缩酮衍生物的研究突出了其功能化的能力,这是合成化学中的一个关键方面 (Marx, Jordaan, Nel, & Vosloo, 2013).

在有机合成中的应用:

- 该化合物与伯胺的反应已经过修订,显示了其在创建氧桥接产物和半缩醛中的用途 (Romański, 2007).

- 其在氨基酸的对映选择性合成中的应用已被记录在案,表明其在创建光学活性化合物中的作用 (Martins et al., 2001).

- 使用该化合物开发了合成稠合三环戊烷的新方法,这在药物设计和材料科学领域具有重要意义 (Mehta, Srikrishna, Reddy, & Nair, 1981).

- 对其内酰胺衍生物的研究进一步强调了其在合成有机化学中的重要性 (Martins, Viljoen, Kruger, & Joubert, 1993).

未来方向

The future directions for the research on Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione could involve further studies on its synthesis, chemical reactions, and potential applications. More research is needed to fully understand its mechanism of action and potential therapeutic effects .

属性

IUPAC Name |

pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUFOKOJVXNYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C4C1C5C2C(=O)C3C4C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952063 | |

| Record name | Octahydro-5H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione | |

CAS RN |

2958-72-7 | |

| Record name | Pentacyclo(5.4.0.02,6.03,10.05,9)undecan-8,11-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122569 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octahydro-5H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。